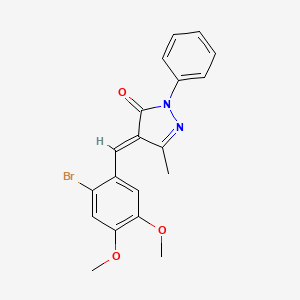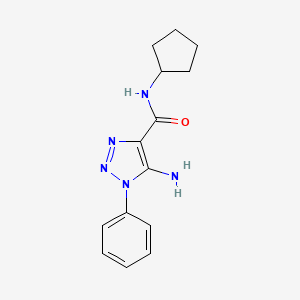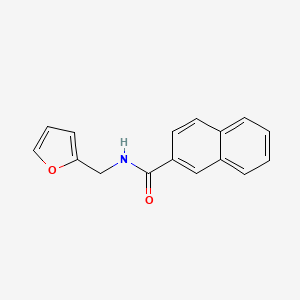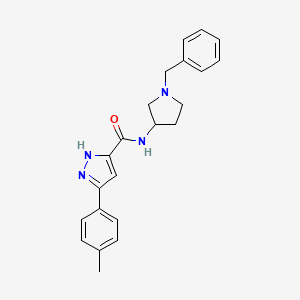![molecular formula C18H13N5O B5535505 6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is an organic carbonitrile . It is part of the pyrano[2,3-c]pyrazole family, which is considered a pharmacologically promising substructure with numerous biological effects .
Synthesis Analysis
The compound was synthesized in 89% yield by following a simple, straightforward, and highly efficient multicomponent one-pot protocol under the excellent catalytic influence of non-toxic trisodium citrate dihydrate under ambient conditions . The synthesis involved a one-pot tandem Knoevenagel cyclocondensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature .Molecular Structure Analysis
X-ray diffraction studies reveal the packing of molecules in the crystal, which is strongly influenced by both intra and intermolecular hydrogen interactions . In addition, aromatic π–π interactions stabilize the molecular chains propagating along [001] . The pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis
The compound is synthesized via a one-pot tandem Knoevenagel cyclocondensation . This reaction involves the condensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones .科学的研究の応用
Anticancer Properties
The pyrano[2,3-c]pyrazole moiety in this compound has demonstrated promising pharmacological effects, including potential anticancer activity . Researchers have explored its role in inhibiting cancer cell growth and metastasis. Further investigations into its mechanism of action and potential clinical applications are warranted.
Antimicrobial Activity
The same pyrano[2,3-c]pyrazole scaffold has been evaluated for its antimicrobial properties . It may serve as a basis for developing novel antibiotics or antimicrobial agents. Understanding its interactions with microbial targets and optimizing its efficacy are essential areas of study.
Anti-Inflammatory Effects
Compounds containing the pyrano[2,3-c]pyrazole substructure have shown anti-inflammatory potential . Researchers could explore this compound’s anti-inflammatory mechanisms, assess its impact on inflammatory pathways, and investigate its therapeutic applications in inflammatory diseases.
Anti-Angiogenesis Activity
Angiogenesis inhibitors play a crucial role in cancer therapy. Investigating whether this compound affects angiogenesis pathways could provide insights into its potential as an anti-angiogenic agent .
Molluscicidal Properties
The pyrano[2,3-c]pyrazole derivatives have been studied for molluscicidal activity . Researchers could explore their effectiveness in controlling snail populations, especially in regions where snails transmit parasitic diseases.
Fluorescent Probes and Polymers
Recent applications of similar heterocycles include their use as fluorescent probes and structural units in polymers . Researchers might investigate whether this compound exhibits similar properties, potentially leading to applications in materials science and bioimaging.
Chk1 Inhibition
Given the diverse biological effects associated with pyrano[2,3-c]pyrazoles, exploring their potential as Chk1 inhibitors could be valuable . Chk1 inhibitors are relevant in cancer research and drug development.
Analgesic Activity
Although not directly studied for analgesic effects, compounds with similar substructures have demonstrated analgesic activity . Investigating whether this compound shares this property could open new avenues for pain management research.
特性
IUPAC Name |
6-amino-3-phenyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-9-13-14(12-7-4-8-21-10-12)15-16(11-5-2-1-3-6-11)22-23-18(15)24-17(13)20/h1-8,10,14H,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLMIRAYBVAULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-phenyl-4-(3-pyridyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)


![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5535471.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)


![3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)
![methyl [4-(4-pyridinylmethyl)phenyl]carbamate](/img/structure/B5535516.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)
![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)